1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a thiophene ring
Preparation Methods
The synthesis of 1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine displaces a leaving group on the thiophene ring.
Final Assembly: The final step involves the formation of the ethanone moiety, typically through an aldol condensation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, where nucleophiles such as halides or amines replace existing substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal complexes), and controlled temperature and pressure conditions.
Scientific Research Applications
1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[5-(Morpholin-4-yl)-2-nitrophenyl]ethan-1-one: This compound has a nitro group instead of a phenyl group, leading to different chemical reactivity and biological activity.
1-[2-(Morpholin-4-yl)phenyl]ethan-1-one: This compound lacks the thiophene ring, resulting in different physical and chemical properties.
1-(3’-{1-[2-(Morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1’-biphenyl]-3-yl)ethan-1-one: This compound contains a pyrazole ring and a biphenyl group, offering unique biological activities compared to the thiophene-containing compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86673-59-8 |
---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(5-morpholin-4-yl-4-phenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H17NO2S/c1-12(18)15-11-14(13-5-3-2-4-6-13)16(20-15)17-7-9-19-10-8-17/h2-6,11H,7-10H2,1H3 |
InChI Key |
BQXSTTLQBMRZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.